2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine
Overview
Description
2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a 1,2,4-oxadiazole moiety
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been synthesized and evaluated for their agricultural activities, showing moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been synthesized as energetic materials . The design of these materials has been based on the idea that these multicyclic compounds with a 1,2,4-oxadiazole core will have good thermal stability and high density because of their 3,5-substitution pattern and the possibility of achieving a planar conformation .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit antibacterial effects onXanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which are known to cause serious impact on every stage of plant growth and development .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity againstMeloidogyne incognita and anti-fungal activity to Rhizoctonia solani . They also showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
Action Environment
It’s worth noting that the design of 1,2,4-oxadiazole derivatives as energetic materials has been based on their good thermal stability and high density .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with amidoxime in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a base like triethylamine (TEA) to facilitate the substitution reaction.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while oxidation can produce oxadiazole-N-oxides .
Scientific Research Applications
2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications, including:
Medicinal chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(1,2,4-Oxadiazol-3-yl)pyridine: Lacks the chloro substituent, which may affect its reactivity and biological activity.
2-Chloro-5-(1,2,4-oxadiazol-3-yl)pyridine: Similar structure but with the oxadiazole moiety at a different position, potentially altering its chemical properties.
2-Chloro-3-(1,3,4-oxadiazol-2-yl)pyridine: Contains a different oxadiazole isomer, which may influence its reactivity and applications.
Uniqueness
2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine is unique due to the specific positioning of the chloro and oxadiazole groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5(2-1-3-9-6)7-10-4-12-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBBGSVXHBJPCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NOC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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